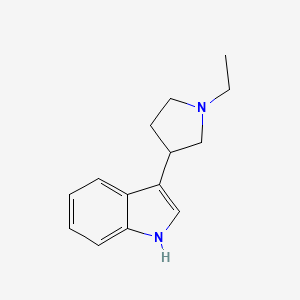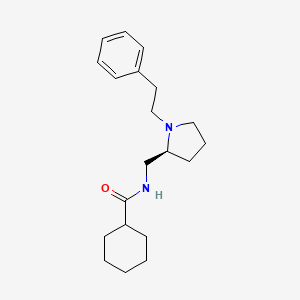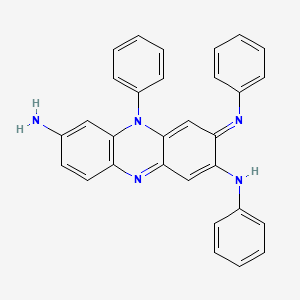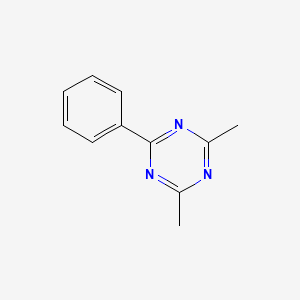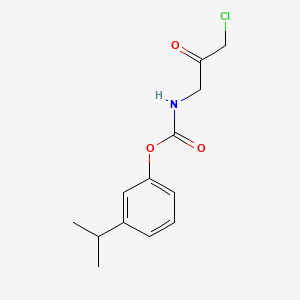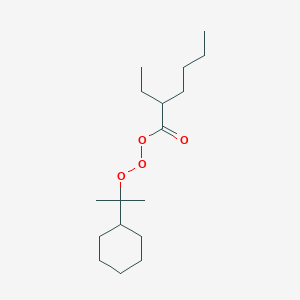
p,p'-Amino-DDT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p,p’-Amino-DDT is a derivative of the well-known insecticide dichloro-diphenyl-trichloroethane (DDT). This compound is part of the organochlorine family, which is known for its persistence in the environment and potential for bioaccumulation. p,p’-Amino-DDT is structurally similar to DDT but contains an amino group, which can significantly alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-Amino-DDT typically involves the introduction of an amino group into the DDT molecule. One common method is the reduction of p,p’-Nitro-DDT, which can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve moderate temperatures and pressures to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of p,p’-Amino-DDT follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
p,p’-Amino-DDT undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia, conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of p,p’-Amino-DDT, such as nitroso-DDT, nitro-DDT, and hydroxylamine-DDT. These derivatives can have different chemical and biological properties compared to the parent compound.
Aplicaciones Científicas De Investigación
p,p’-Amino-DDT has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of organochlorine compounds and their derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of cancer research due to its ability to interact with cellular pathways.
Industry: Utilized in the development of new pesticides and herbicides, leveraging its structural similarity to DDT but with modified properties.
Mecanismo De Acción
The mechanism of action of p,p’-Amino-DDT involves its interaction with cellular components, particularly the sodium channels in nerve cells. Similar to DDT, p,p’-Amino-DDT can hold the sodium channels open, leading to prolonged nerve impulses and resulting in neurological effects such as tremors and hyperexcitability. The compound can also interact with other molecular targets, including enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
p,p’-DDT: The parent compound, known for its insecticidal properties and environmental persistence.
p,p’-DDE: A major degradation product of DDT, known for its persistence and bioaccumulation.
p,p’-DDD: Another degradation product of DDT, with similar environmental and biological properties.
Uniqueness
p,p’-Amino-DDT is unique due to the presence of the amino group, which alters its chemical reactivity and biological activity compared to its parent compound and degradation products. This modification can lead to different environmental behaviors, such as reduced persistence or altered bioaccumulation patterns, and can also affect its interaction with biological systems, potentially leading to new applications in research and industry.
Propiedades
Número CAS |
4485-25-0 |
|---|---|
Fórmula molecular |
C14H13Cl3N2 |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
4-[1-(4-aminophenyl)-2,2,2-trichloroethyl]aniline |
InChI |
InChI=1S/C14H13Cl3N2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H,18-19H2 |
Clave InChI |
TYYIOZHLPIBQCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



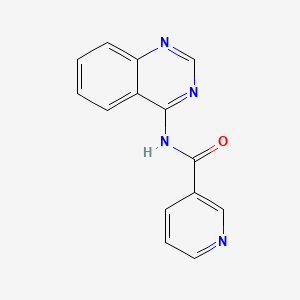
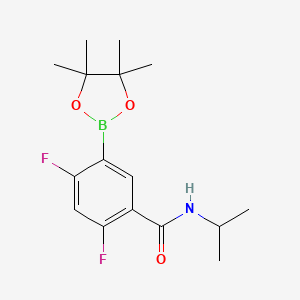
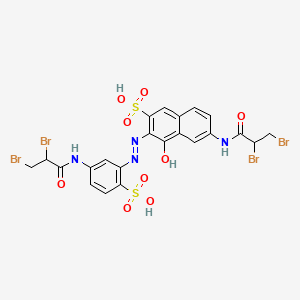
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
